4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid
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Overview
Description
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound with the molecular formula C({11})H({14})FNO(_{4})S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and methylamine.
Formation of Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and methylamine forms an intermediate sulfonamide.
Alkylation: The intermediate is then subjected to alkylation with a butanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid may involve:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH({4})).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonylamino]butanoic acid
- 4-[(4-Bromophenyl)sulfonylamino]butanoic acid
- 4-[(4-Methylphenyl)sulfonylamino]butanoic acid
Uniqueness
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSPZKUXFYJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697229-51-9 |
Source
|
Record name | 4-(N-methyl-4-fluorobenzenesulfonamido)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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